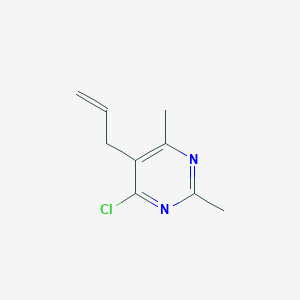
4-Chloro-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a chlorine atom at the 4th position, two methyl groups at the 2nd and 6th positions, and a prop-2-en-1-yl group at the 5th position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethylpyrimidine with allyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The prop-2-en-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents such as ethanol or water.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Formation of 4-amino-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine or 4-thio-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine.
Oxidation Reactions: Formation of 4-chloro-2,6-dimethyl-5-(prop-2-en-1-yl)aldehyde or 4-chloro-2,6-dimethyl-5-(prop-2-en-1-yl)carboxylic acid.
Reduction Reactions: Formation of 4-chloro-2,6-dimethyl-5-(prop-2-en-1-yl)dihydropyrimidine.
Aplicaciones Científicas De Investigación
4-Chloro-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The chlorine atom and the prop-2-en-1-yl group contribute to its reactivity and binding affinity to biological macromolecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Lacks the prop-2-en-1-yl group, making it less reactive in certain substitution reactions.
4-Chloro-2,6-dimethylpyrimidine: Similar structure but without the prop-2-en-1-yl group, affecting its chemical and biological properties.
4-Chloro-5-(prop-2-en-1-yl)pyrimidine: Lacks the methyl groups at the 2nd and 6th positions, influencing its steric and electronic characteristics.
Uniqueness
4-Chloro-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
81401-28-7 |
|---|---|
Fórmula molecular |
C9H11ClN2 |
Peso molecular |
182.65 g/mol |
Nombre IUPAC |
4-chloro-2,6-dimethyl-5-prop-2-enylpyrimidine |
InChI |
InChI=1S/C9H11ClN2/c1-4-5-8-6(2)11-7(3)12-9(8)10/h4H,1,5H2,2-3H3 |
Clave InChI |
HRICCAXUSJZGKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)C)Cl)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


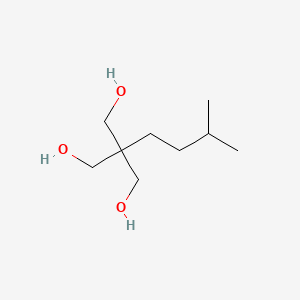
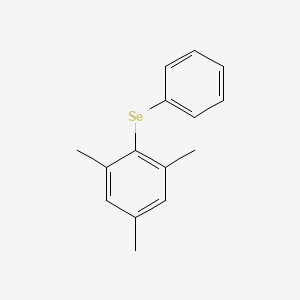
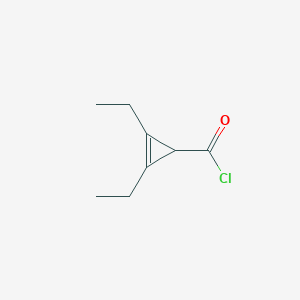

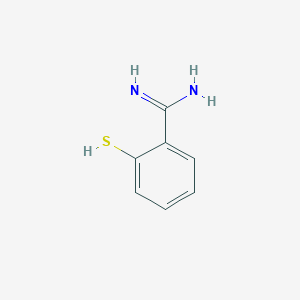
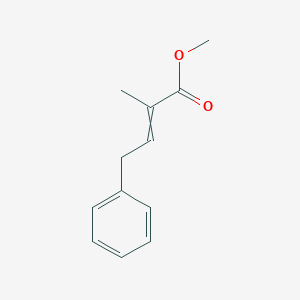
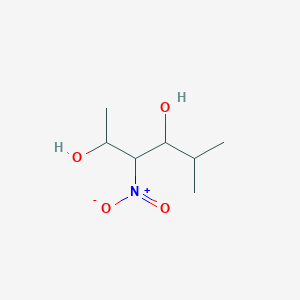
![Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide](/img/structure/B14429799.png)
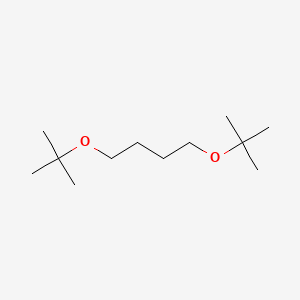
![2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane](/img/structure/B14429811.png)
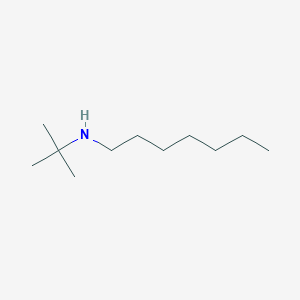
![2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide](/img/structure/B14429822.png)
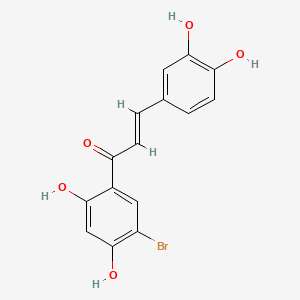
![1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B14429848.png)
